molecular formula C34H28N2O5 B12457638 1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

Cat. No.: B12457638
M. Wt: 544.6 g/mol
InChI Key: YKIVTSJUFZCZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a phenylpropan-2-yl group, which adds to its chemical versatility.

Preparation Methods

The synthesis of 1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate involves multiple steps, including the formation of the quinoline core and the attachment of the phenylpropan-2-yl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the phenylpropan-2-yl group can interact with various enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C34H28N2O5

Molecular Weight

544.6 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C34H28N2O5/c1-20-12-17-29-27(18-20)28(34(40)41-21(2)31(37)23-8-4-3-5-9-23)19-30(35-29)22-13-15-24(16-14-22)36-32(38)25-10-6-7-11-26(25)33(36)39/h3-9,12-19,21,25-26H,10-11H2,1-2H3

InChI Key

YKIVTSJUFZCZMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC(C)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)N5C(=O)C6CC=CCC6C5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.